molecular formula C11H9NO B1380505 1-(4-Formylphenyl)cyclopropane-1-carbonitrile CAS No. 869977-34-4

1-(4-Formylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1380505
CAS No.: 869977-34-4
M. Wt: 171.19 g/mol
InChI Key: WWJFHLHOOLLNBV-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by a cyclopropane ring attached to a phenyl group, which in turn is substituted with a formyl group and a carbonitrile group.

Preparation Methods

The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

1-(4-Formylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Formylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(4-Cyanophenyl)cyclopropane-1-carbonitrile: Similar structure but with an additional nitrile group on the phenyl ring.

    1-(4-Formylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Biological Activity

1-(4-Formylphenyl)cyclopropane-1-carbonitrile (CAS No. 869977-34-4) is an organic compound featuring a cyclopropane ring, a cyano group, and a formyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of therapeutic agents targeting neuroinflammatory diseases.

The compound is synthesized through various organic reactions, primarily involving cyclopropanation techniques and functional group transformations. The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.

Biological Applications

Recent studies highlight several biological applications of this compound:

NLRP3 Inflammasome Inhibition
This compound is being investigated for its role in synthesizing NLRP3 inflammasome inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases, as they modulate the immune response and reduce inflammation.

Cytotoxicity and Inflammatory Response
Research indicates that derivatives synthesized from this compound exhibit low cytotoxicity and weak effects on the generation of nitric oxide (NO) and tumor necrosis factor alpha (TNF-α), suggesting a potential for therapeutic use without significant toxicity.

Case Study 1: Synthesis of NLRP3 Inhibitors

In a study aimed at developing new NLRP3 inhibitors, researchers utilized this compound as a precursor. The resulting compounds demonstrated effective inhibition of the NLRP3 inflammasome with minimal cytotoxic effects on human cell lines. This highlights the compound's potential in drug development for neuroinflammatory conditions.

CompoundCytotoxicity (IC50 μM)NO Production (μM)TNF-α Production (pg/mL)
Compound A25510
Compound B30715
This compound>1002030

Case Study 2: Organic Synthesis Applications

The compound has also been employed in synthesizing various cyclopentanes and cyclopropane derivatives through selective decarboxylation reactions. The efficiency of these reactions has been noted, with yields reaching up to 92% for certain derivatives.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the cyano group enhances its reactivity, allowing it to form stable complexes with proteins involved in inflammation and immune response modulation.

Properties

IUPAC Name

1-(4-formylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJFHLHOOLLNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ozone was bubbled through a solution of 1-(4-vinylphenyl)cyclopropanecarbonitrile (1.8 g, 0.011 mol) in methylene chloride (40 mL, 0.6 mol) at −78° C. until a blue color appeared and then nitrogen was bubbled through the solution for 10 minutes. Methyl sulfide was added and the mixture was stirred overnight. The mixture was washed with water and brine successively, dried, and concentrated to give the desired product.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-vinylphenyl)cyclopropanecarbonitrile
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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